molecular formula C6H10F4 B8594934 3,3,4,4-Tetrafluorohexane CAS No. 648-36-2

3,3,4,4-Tetrafluorohexane

Cat. No. B8594934
CAS RN: 648-36-2
M. Wt: 158.14 g/mol
InChI Key: IXXUFIHVXOCHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05059728

Procedure details

As another example, 2-trifluoromethyl-1,1,1,3,3,4,4-heptafluorohexane may be prepared by fluorinating commercially available 3,4-hexanedione to form 3,3,4,4-tetrafluorohexane which may then be dehydrogenated to form 3,3,4,4-tetrafluoro-1-hexene. CF3 may then be added to the 3,3,4,4-tetrafluoro-1-hexene to form 2-trifluoromethyl-1,3,3,4,4-pentafluorohexane which may then be dehydrogenated to form 2-trifluoromethyl-1,3,3,4,4-pentafluoro-1-hexene. The 2-trifluoromethyl-1,3,3,4,4-pentafluoro-1-hexene may then be reacted with hydrogen fluoride to form 2-trifluoromethyl-1,1,3,3,4,4-hexafluorohexane which may then be dehydrogenated to form 2-trifluoromethyl-1,1,3,3,4,4-hexafluoro-1-hexene which may then be reacted with hydrogen fluoride to form 2-trifluoromethyl-1,1,1,3,3,4,4-heptafluorohexane.
Name
2-trifluoromethyl-1,1,1,3,3,4,4-heptafluorohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[CH:3]([C:8]([F:15])([F:14])[C:9]([F:13])([F:12])[CH2:10][CH3:11])C(F)(F)F.CCC(=O)C(=O)CC>>[F:12][C:9]([F:13])([C:8]([F:15])([F:14])[CH2:3][CH3:2])[CH2:10][CH3:11]

Inputs

Step One
Name
2-trifluoromethyl-1,1,1,3,3,4,4-heptafluorohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)F)C(C(CC)(F)F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C(CC)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CC)(C(CC)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.